molecular formula C16H16O3 B4954923 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde

2-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4954923
M. Wt: 256.30 g/mol
InChI Key: YRGPSIGBTZHCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-methylphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.

Mechanism of Action

2-[2-(4-methylphenoxy)ethoxy]benzaldehyde acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate, a neurotransmitter involved in synaptic transmission and plasticity. By blocking the activation of mGluR5, this compound reduces the excitability of neurons and inhibits the downstream signaling pathways that are involved in the pathogenesis of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to reduce the release of glutamate in the striatum, hippocampus, and prefrontal cortex, which are brain regions involved in motor control, learning, and memory. This compound also reduces the expression of immediate early genes such as c-fos and Arc, which are markers of neuronal activity and synaptic plasticity. This compound has been shown to improve motor deficits in animal models of Parkinson's disease and reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a selective antagonist of mGluR5, which makes it a useful tool to investigate the role of mGluR5 in various neurological and psychiatric disorders. However, this compound has some limitations in lab experiments. This compound has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the research on 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde. One direction is to investigate the effects of this compound on other neurological and psychiatric disorders such as depression, bipolar disorder, and autism. Another direction is to develop more potent and selective mGluR5 antagonists that have better pharmacokinetic properties and longer half-lives. Additionally, the development of new delivery methods such as nanoparticles or liposomes could improve the solubility and bioavailability of this compound in vivo.

Synthesis Methods

The synthesis of 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde involves the reaction of 2-hydroxybenzaldehyde with 4-methylphenol in the presence of potassium carbonate and potassium iodide to yield 2-(4-methylphenoxy)benzaldehyde. This intermediate is then reacted with ethylene glycol monobenzyl ether in the presence of p-toluenesulfonic acid to obtain the final product, this compound.

Scientific Research Applications

2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been used as a research tool to investigate the role of mGluR5 in various neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, schizophrenia, addiction, and anxiety. This compound has also been used to study the effects of mGluR5 antagonism on synaptic plasticity, learning, and memory.

Properties

IUPAC Name

2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-6-8-15(9-7-13)18-10-11-19-16-5-3-2-4-14(16)12-17/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGPSIGBTZHCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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